7-Benzyloxy Quetiapine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

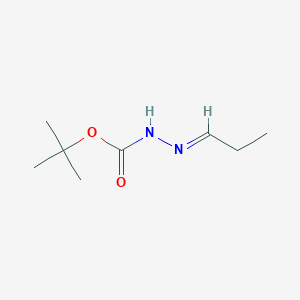

7-Benzyloxy Quetiapine is a derivative of Quetiapine, an atypical antipsychotic agent . Quetiapine is used alone or together with other medicines to treat bipolar disorder (depressive and manic episodes) and schizophrenia .

Synthesis Analysis

In one project, Quetiapine was used as the template for the synthesis of a molecular imprinted polymer (MIP). The polymerization approach for preparation of this composite was precipitation, where methacrylic acid (MAA), ethylene glycol dimethacrylate (EGDMA), and 2,2-azobisissobutyronitrile (AIBN) were used as the functional monomer .Molecular Structure Analysis

The molecular formula of this compound is C28H31N3O3S and its molecular weight is 489.63 . It is a derivative of Quetiapine, which has a six-membered heterocyclic ring as a biologically active part of this molecule .Chemical Reactions Analysis

Quetiapine undergoes an extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . Quetiapine shows absorption at 239 nm in 0.1N hydrochloric acid (HCL) (pH 1.2) and at 250 nm in ethanol .Physical and Chemical Properties Analysis

The molecular formula of this compound is C28H31N3O3S and its molecular weight is 489.63 .作用机制

Although the mechanism of action of quetiapine is not fully understood, several proposed mechanisms exist. In schizophrenia, its actions could occur from the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . Of all antipsychotics, quetiapine (followed by clozapine) has the lowest affinity for the D2 receptor. It dissociates the quickest from the D2 receptor, in about 15 seconds .

安全和危害

未来方向

Resistant depression presents a significant challenge in the management of depressive disorders. While traditional pharmacological approaches have limitations, novel strategies and future directions hold promise for improving outcomes in individuals with resistant depression. The emergence of ketamine and esketamine as rapid-acting antidepressants offers a novel mechanism of action .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 7-Benzyloxy Quetiapine can be achieved through a multi-step process involving the protection of the amine group, substitution of the benzyl group, and deprotection of the amine group.", "Starting Materials": [ "Quetiapine", "Benzyl bromide", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Sodium bicarbonate" ], "Reaction": [ "Quetiapine is reacted with benzyl bromide and sodium hydride in methanol to form 7-benzyl Quetiapine.", "7-benzyl Quetiapine is then reacted with sodium hydroxide in methanol to form 7-benzyloxy Quetiapine.", "The amine group of 7-benzyloxy Quetiapine is then protected with hydrochloric acid and chloroform to form the chloroformate derivative.", "The benzyl group is substituted with sodium bicarbonate in methanol to form 7-hydroxy Quetiapine.", "Finally, the amine group is deprotected with hydrochloric acid to yield 7-Benzyloxy Quetiapine." ] } | |

CAS 编号 |

329217-58-5 |

分子式 |

C₂₈H₃₁N₃O₃S |

分子量 |

489.63 |

同义词 |

2-[2-[4-[7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11-yl]-1-piperazinyl]ethoxy]ethanol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![disodium;2-hydroxy-5-[(Z)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate](/img/structure/B1142517.png)

![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)